N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring substituted with a carboxamide group, a chloro-methoxyphenyl group, and two methyl groups
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is the Ephrin type-B receptor 4 . This receptor is a part of the ephrin receptor subfamily of the protein-tyrosine kinase family. Ephrin receptors are crucial for mediating developmental events, particularly in the nervous system and in erythropoiesis .
Mode of Action
It is known to interact with its target, the ephrin type-b receptor 4 . The interaction between the compound and its target may result in changes in the receptor’s activity, which could potentially influence various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methoxyaniline and 2,5-dimethylfuran-3-carboxylic acid.
Amidation Reaction: The key step involves the amidation of 3-chloro-4-methoxyaniline with 2,5-dimethylfuran-3-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide can be compared with similar compounds such as:
- N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : A more complex structure with additional functional groups.
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: Similar in structure but with a hydroxybenzamide group instead of a furan ring.
N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide: Contains additional methoxy groups on the benzamide ring.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-8-6-11(9(2)19-8)14(17)16-10-4-5-13(18-3)12(15)7-10/h4-7H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAKPPJTXVOAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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